molecular formula C18H20ClN3O2 B13189767 Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13189767
M. Wt: 345.8 g/mol
InChI Key: QDQIGOIAFFMLSZ-UHFFFAOYSA-N
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Description

Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound belonging to the class of imidazopyrazines. This compound features a unique structure that includes a benzyl group, a chloromethyl group, and a cyclopropyl ring fused to an imidazo[1,2-a]pyrazine core. The presence of these functional groups and the heterocyclic core makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can be achieved through several synthetic routes. Common methods include:

    Cyclization Reactions: This involves the formation of the imidazo[1,2-a]pyrazine core through cyclization of appropriate precursors.

    Ring Annulation: This method involves the construction of the fused ring system by annulating smaller ring systems.

    Cycloaddition Reactions: These reactions involve the addition of multiple unsaturated components to form the heterocyclic core.

    Direct C-H Arylation: This method involves the direct arylation of the pyrazine ring to introduce the benzyl group.

    Miscellaneous Methods: Other methods include acetylation, ring condensation, and tandem reactions

Chemical Reactions Analysis

Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit kinase activity, thereby affecting cell signaling pathways involved in inflammation, cancer, and other diseases .

Comparison with Similar Compounds

Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and fused ring system, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

benzyl 3-(chloromethyl)-2-cyclopropyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C18H20ClN3O2/c19-10-15-17(14-6-7-14)20-16-11-21(8-9-22(15)16)18(23)24-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2

InChI Key

QDQIGOIAFFMLSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N3CCN(CC3=N2)C(=O)OCC4=CC=CC=C4)CCl

Origin of Product

United States

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